Phaseollidin
Overview
Description
Molecular Structure Analysis
The molecular structure of Phaseollidin consists of 20 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The monoisotopic mass is 324.136169 Da . The structure also includes two defined stereocenters .Chemical Reactions Analysis
The enzyme phaseollidin hydratase (EC 4.2.1.97) catalyzes the chemical reaction of phaseollidin hydrate to phaseollidin and water . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .Physical And Chemical Properties Analysis
Phaseollidin has a density of 1.3±0.1 g/cm3, a boiling point of 494.5±45.0 °C at 760 mmHg, and a flash point of 252.9±28.7 °C . It has a molar refractivity of 91.4±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 255.0±3.0 cm3 .Scientific Research Applications
Cytotoxic Evaluation in Cancer Research
Phaseollidin has been identified in studies evaluating the cytotoxic properties of natural compounds against cancer cells. For instance, a study found that phaseollidin showed cytotoxic activities against a metastatic prostate cancer cell line (PC3) and neonatal foreskin fibroblast (NFF) cell lines (Iranshahi et al., 2012). This research highlights the potential of phaseollidin in cancer therapy, particularly in targeting specific cancer cell lines.
Identification in Plant-Based Studies
Phaseollidin has also been identified in studies focusing on the chemical analysis of plants. For example, a study on the stem bark of Erythrina melanacantha identified phaseollidin as one of the prenylated pterocarpanes present in the plant (Hauschild et al., 2010). These findings contribute to the understanding of the chemical composition of plants and their potential therapeutic applications.
properties
IUPAC Name |
(6aR,11aR)-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,16,20-22H,5,10H2,1-2H3/t16-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWYIUYVHYPQNX-JXFKEZNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191270 | |
Record name | Phaseollidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phaseollidin | |
CAS RN |
37831-70-2 | |
Record name | (6aR,11aR)-6a,11a-Dihydro-10-(3-methyl-2-buten-1-yl)-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37831-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phaseollidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037831702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phaseollidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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